N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
Description
N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 4-fluorophenyl-substituted isoxazole ring linked to a 2,4-dimethoxybenzamide group. This structure combines lipophilic (fluorophenyl, methoxy) and polar (amide) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-15-7-8-16(18(10-15)25-2)19(23)21-11-14-9-17(26-22-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAPLGKAYGBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide typically involves multiple steps:
-
Formation of the Isoxazole Ring
- The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 4-fluorobenzonitrile oxide can react with an appropriate alkyne to form the 5-(4-fluorophenyl)isoxazole.
-
Attachment of the Benzamide Group
- The 5-(4-fluorophenyl)isoxazole can be further reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction
- Reduction reactions can target the isoxazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced species.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced species.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Due to its structural features, it can be used as a probe to study biological pathways and interactions, especially those involving isoxazole and benzamide moieties.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique electronic characteristics of the isoxazole and fluorophenyl groups.
Mechanism of Action
The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The dimethoxybenzamide moiety can further modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Core Structural Features
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves condensation reactions similar to (e.g., isoxazole formation with hydroxylamine) but may require optimization for the dimethoxybenzamide moiety.
- Methoxy groups could lower melting points compared to halogenated analogs (e.g., Compound 6: 160°C vs. 8b: 200°C) due to reduced crystallinity .
Key Observations :
- The target compound’s fluorophenyl-isoxazole motif aligns with CNS-active agents (e.g., [18F]fallypride) but lacks radiolabeling .
- Methoxy groups could shift applications away from agrochemicals (e.g., diflubenzuron) toward therapeutics due to reduced halogen content .
Critical Analysis of Divergences and Limitations
- Contradictions in Activity : While triazoles (PC945) and thiadiazoles (Compound 6) show diverse bioactivity, the target compound’s isoxazole may limit overlap with these mechanisms .
- Synthesis Challenges : highlights high yields (70–80%) for analogous compounds, but the target’s dimethoxybenzamide may require specialized protecting groups .
Biological Activity
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide, a synthetic compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 356.3 g/mol. Its structure includes:
- Isoxazole ring : A five-membered heterocyclic compound contributing to its biological activity.
- Dimethoxybenzamide moiety : Enhances the compound's solubility and interaction with biological targets.
- Fluorophenyl group : Known to influence binding affinity to various receptors.
This compound exerts its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The isoxazole ring can interact with enzymes, potentially inhibiting their function.
- Anticancer Properties : Similar compounds have shown effectiveness against various cancer cell lines by disrupting cell proliferation pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Anticancer Activity
Research indicates that derivatives containing isoxazole rings exhibit significant anticancer properties. For example, this compound has been evaluated for its ability to inhibit cancer cell growth in vitro. In studies involving various cancer cell lines, the compound demonstrated promising results, particularly in:
- Breast Cancer
- Lung Cancer
The concentration required for 50% inhibition (IC50) was determined to be within a therapeutically relevant range.
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of certain bacteria and viruses, although further research is necessary to elucidate these effects fully.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study assessing the anticancer efficacy of this compound:
- Methodology : Various concentrations were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : The compound showed significant inhibition at concentrations as low as 10 µM, with an IC50 value of approximately 15 µM for MCF-7 cells.
Synthesis and Development
The synthesis of this compound typically involves:
- Formation of the Isoxazole Ring : Cyclization of hydroxylamine derivatives with appropriate carbonyl compounds.
- Introduction of Functional Groups : Halogenation reactions followed by amination to attach the isoxazole to the benzamide moiety.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Isoxazole Formation | Cyclization | Hydroxylamine, carbonyl compounds |
| Functionalization | Halogenation/Amination | Halogenating agents |
Q & A
Q. What are the key synthetic pathways for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the isoxazole core via cyclocondensation of nitrile oxides with alkynes under basic conditions .
- Step 2 : Introduction of the fluorophenyl group via Suzuki-Miyaura coupling, using Pd catalysts and optimized temperatures (60–80°C) .
- Step 3 : Amide bond formation between the isoxazole-methyl intermediate and 2,4-dimethoxybenzoic acid, employing coupling agents like EDCI/HOBt in anhydrous DMF . Optimization : Yield and purity depend on solvent choice (e.g., THF for polar intermediates), reaction time (monitored via TLC/HPLC), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., centrosymmetrical dimers observed in analogs) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) using broth microdilution .
- Time-Kill Kinetics : Assesses bactericidal/fungicidal effects over 24 hours .
- Resistance Profiling : Compares activity against drug-resistant strains (e.g., MRSA) to identify cross-resistance risks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances membrane permeability and target binding (e.g., 4-fluorophenyl analogs show 2x higher potency against B. subtilis than chloro derivatives) .
- Methoxy Positioning : 2,4-Dimethoxy groups on benzamide improve solubility and π-π stacking with enzyme active sites (e.g., COX-2 inhibition in anticancer studies) .
- Isoxazole Ring Modifications : Replacing isoxazole with thiazole reduces antifungal activity, highlighting the role of the oxygen-nitrogen heterocycle in target specificity .
Q. How can computational methods predict target interactions and guide SAR?
- Molecular Docking : Uses software like AutoDock Vina to model binding to targets (e.g., bacterial dihydrofolate reductase or tubulin). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR Models : Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity, enabling predictive design of derivatives .
Q. How should contradictory bioactivity data between studies be resolved?
- Assay Standardization : Ensure consistent protocols (e.g., inoculum size, growth media) to minimize variability in MIC values .
- Target Validation : Use genetic knockout models (e.g., CRISPR-Cas9) to confirm if observed activity is target-specific .
- Meta-Analysis : Compare data across studies with similar analogs (e.g., fluorobenzamide derivatives) to identify trends obscured by experimental noise .
Q. What strategies mitigate toxicity in preclinical development?
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to identify IC₅₀ values >10 μM for selectivity .
- hERG Binding Assays : Evaluate cardiac toxicity risks via patch-clamp or fluorescence-based hERG channel inhibition tests .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to prioritize derivatives with t₁/₂ > 60 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
